

Application Notes and Protocols for Studying SUN B8155 in CHO/hCTR Cells

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Compound of Interest

Compound Name: SUN B8155

Cat. No.: B1139409

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These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for studying the non-peptide calcitonin receptor agonist, **SUN B8155**, in Chinese Hamster Ovary (CHO) cells stably expressing the human Calcitonin Receptor (hCTR).

Introduction

SUN B8155 is a non-peptide agonist of the calcitonin (CT) receptor, which selectively mimics the biological actions of calcitonin.[1] The human Calcitonin Receptor (hCTR) is a G-protein coupled receptor (GPCR) that plays a crucial role in calcium homeostasis and bone metabolism.[2] Upon activation, the hCTR primarily couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[2][3] The receptor can also couple to the Gq alpha subunit, activating the phospholipase C (PLC) pathway, which results in the mobilization of intracellular calcium.[2][3] CHO cells are a widely used mammalian expression system for studying GPCRs due to their robust growth characteristics and low endogenous GPCR expression. This document outlines detailed protocols for the culture of CHO/hCTR cells and the subsequent analysis of **SUN B8155**-mediated signaling events, including cAMP production, calcium mobilization, and ERK1/2 phosphorylation.

Data Presentation

The following tables summarize key quantitative data for the experimental design.

Table 1: Properties of **SUN B8155**

Parameter	Value	Reference
Molecular Weight	273.29 g/mol	[4] [5]
Formula	C ₁₄ H ₁₅ N ₃ O ₃	[4] [5]
Solubility	Soluble to 100 mM in DMSO	[4] [5]
Storage	Store at +4°C	[4] [5]
EC ₅₀ for cAMP production in CHO/hCTR cells	21 µM	[1] [5]
In Vitro Concentration Range	1-1000 µM	[1]

Table 2: Cell Culture and Seeding Densities for CHO/hCTR Cells

Parameter	Recommendation	Reference
Cell Line	CHO-K1 stably expressing hCTR	[4][6]
Growth Medium	Ham's F-12K, 10% FBS, 100 µg/ml Hygromycin B, 200 µg/ml Zeocin	[6][7]
Culture Conditions	37°C, 5% CO ₂ in a humidified incubator	[6]
Sub-culturing	When cells reach 80-90% confluency	[8]
Seeding Density (96-well plate)		
cAMP Assay	5,000 - 40,000 cells/well	[8]
Calcium Mobilization Assay	30,000 cells/well	[9]
ERK1/2 Phosphorylation Assay	5,000 - 40,000 cells/well	[8]
Seeding Density (384-well plate)		
cAMP Assay	1,500 cells/well	[10]
Calcium Mobilization Assay	9,000 cells/well	[9]

Experimental Protocols

Protocol 1: Culture of CHO/hCTR Cells

This protocol describes the routine maintenance of CHO cells stably expressing the human Calcitonin Receptor.

Materials:

- CHO-K1/hCTR stable cell line

- Growth Medium: Ham's F-12K medium supplemented with 10% Fetal Bovine Serum (FBS), 100 µg/ml Hygromycin B, and 200 µg/ml Zeocin[6][7]
- Phosphate-Buffered Saline (PBS), sterile
- Trypsin-EDTA (0.25%)
- Cell culture flasks (T-75)
- Humidified incubator (37°C, 5% CO₂)

Procedure:

- Maintain CHO/hCTR cells in T-75 flasks with Growth Medium in a humidified incubator at 37°C with 5% CO₂.
- When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS.
- Add 2-3 mL of Trypsin-EDTA to the flask and incubate at 37°C for 2-5 minutes, or until cells detach.
- Neutralize the trypsin by adding 7-8 mL of Growth Medium.
- Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
- Aspirate the supernatant and resuspend the cell pellet in fresh Growth Medium.
- Seed new T-75 flasks at a density of 2-5 x 10⁵ cells/mL.

Protocol 2: cAMP Accumulation Assay (HTRF)

This protocol outlines the measurement of intracellular cAMP levels in response to **SUN B8155** stimulation using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Materials:

- CHO/hCTR cells

- **SUN B8155**
- cAMP HTRF assay kit (e.g., from Cisbio)
- 384-well white microplates
- Plate reader capable of HTRF detection

Procedure:

- Seed CHO/hCTR cells in a 384-well white microplate at a density of 1,500 cells/well in 5 μ L of culture medium.[\[10\]](#)
- Incubate the plate overnight at 37°C with 5% CO₂.
- Prepare serial dilutions of **SUN B8155** in assay buffer (e.g., PBS with 1 mM IBMX).
- Add 2.5 μ L of the **SUN B8155** dilutions to the cells.
- Incubate for 1 hour at room temperature.[\[10\]](#)
- Add 5 μ L of cAMP-d2 reagent diluted in lysis buffer, followed by 5 μ L of anti-cAMP cryptate reagent to each well.
- Incubate for 1 hour at room temperature, protected from light.
- Measure the HTRF signal on a compatible plate reader.
- Calculate cAMP concentrations based on a standard curve and plot dose-response curves to determine the EC₅₀ of **SUN B8155**.

Protocol 3: Intracellular Calcium Mobilization Assay

This protocol describes the measurement of changes in intracellular calcium concentration following **SUN B8155** treatment.

Materials:

- CHO/hCTR cells

- **SUN B8155**

- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-5)
- 96-well or 384-well black-walled, clear-bottom microplates
- Fluorescent plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation)

Procedure:

- Seed CHO/hCTR cells in a 96-well black-walled, clear-bottom plate at a density of 30,000 cells/well in 100 μ L of culture medium.^[9] For a 384-well plate, seed at 9,000 cells/well in 30 μ L.^[9]
- Incubate the plate overnight at 37°C with 5% CO₂.
- Prepare the calcium dye loading buffer according to the manufacturer's instructions.
- Remove the culture medium and add 100 μ L (for 96-well) or 30 μ L (for 384-well) of the dye loading buffer to each well.
- Incubate the plate at 37°C for 1 hour.
- Prepare serial dilutions of **SUN B8155** in assay buffer.
- Place the cell plate in the fluorescent plate reader and perform a baseline reading.
- Add the **SUN B8155** dilutions to the wells and immediately begin kinetic measurement of fluorescence intensity.
- Analyze the data to determine the change in fluorescence, indicating intracellular calcium mobilization.

Protocol 4: ERK1/2 Phosphorylation Assay (Western Blot)

This protocol details the detection of phosphorylated ERK1/2 in response to **SUN B8155** stimulation via Western blotting.

Materials:

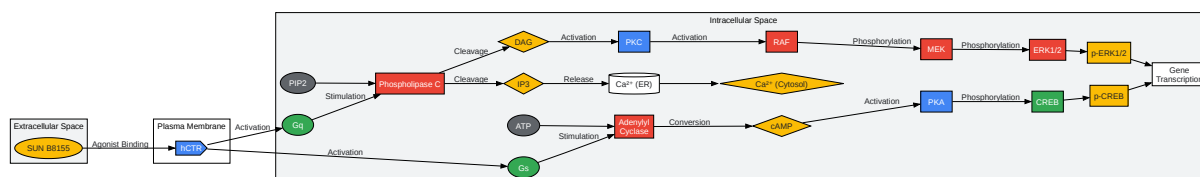
- CHO/hCTR cells
- **SUN B8155**
- Serum-free culture medium
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
- HRP-conjugated secondary antibody
- SDS-PAGE gels and Western blotting apparatus
- Chemiluminescent substrate and imaging system

Procedure:

- Seed CHO/hCTR cells in 6-well plates and grow to 80-90% confluency.
- Serum-starve the cells for 4-6 hours in serum-free medium.
- Treat the cells with various concentrations of **SUN B8155** for different time points (e.g., 5, 10, 15, 30 minutes) to determine the optimal stimulation time.
- Following stimulation, aspirate the medium and wash the cells with ice-cold PBS.
- Lyse the cells by adding 100-200 μ L of ice-cold lysis buffer to each well.
- Scrape the cell lysates, transfer to microcentrifuge tubes, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Determine the protein concentration of the supernatants.
- Separate equal amounts of protein (20-30 μ g) by SDS-PAGE and transfer to a PVDF membrane.

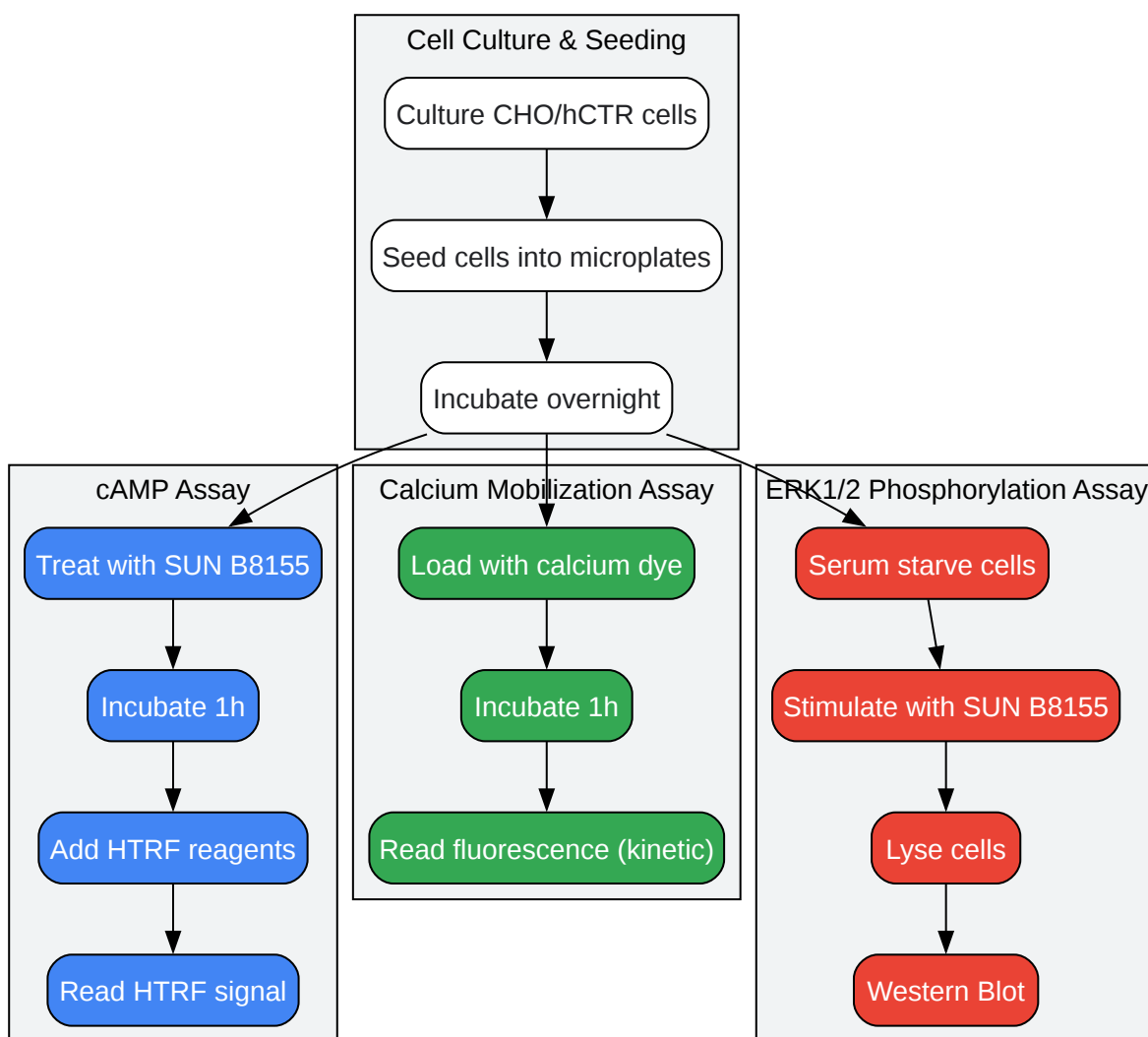
- Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
- Incubate the membrane with anti-phospho-ERK1/2 antibody overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using a chemiluminescent substrate.
- Strip the membrane and re-probe with anti-total-ERK1/2 antibody as a loading control.
- Quantify band intensities to determine the ratio of phosphorylated ERK1/2 to total ERK1/2.

Visualizations



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Caption: hCTR Signaling Pathway upon **SUN B8155** Activation.



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Caption: Experimental Workflows for **SUN B8155** Assays.

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